molecular formula C12H9ClF3NO2 B8571254 4H-3,1-Benzoxazin-4-one, 2-(1-chloropropyl)-8-(trifluoromethyl)- CAS No. 89441-16-7

4H-3,1-Benzoxazin-4-one, 2-(1-chloropropyl)-8-(trifluoromethyl)-

Cat. No.: B8571254
CAS No.: 89441-16-7
M. Wt: 291.65 g/mol
InChI Key: FCZXFTQRMCBGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-3,1-Benzoxazin-4-one, 2-(1-chloropropyl)-8-(trifluoromethyl)- is a useful research compound. Its molecular formula is C12H9ClF3NO2 and its molecular weight is 291.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-3,1-Benzoxazin-4-one, 2-(1-chloropropyl)-8-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-3,1-Benzoxazin-4-one, 2-(1-chloropropyl)-8-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

89441-16-7

Molecular Formula

C12H9ClF3NO2

Molecular Weight

291.65 g/mol

IUPAC Name

2-(1-chloropropyl)-8-(trifluoromethyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C12H9ClF3NO2/c1-2-8(13)10-17-9-6(11(18)19-10)4-3-5-7(9)12(14,15)16/h3-5,8H,2H2,1H3

InChI Key

FCZXFTQRMCBGLM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC2=C(C=CC=C2C(F)(F)F)C(=O)O1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 20.3 g of 2-chloro-butyryl chloride and 12.3 g of 2-amino-3-trifluoromethyl-benzoic acid in toluene was refluxed under reduced pressure for one hour and was then evaporated to dryness under reduced pressure. The oil residue was added to 100 ml of iced water and the mixture was stirred for one hour and was vacuum filtered. The product was washed with water and dried under reduced pressure at 50° C. to obtain 17 g of 2-(1-chloropropyl)-8-trifluoromethyl-4H-3,1-benzoxazine-4-one melting at 65°-70° C.
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.